molecular formula C16H20N4O2 B2559382 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034226-41-8

1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2559382
CAS No.: 2034226-41-8
M. Wt: 300.362
InChI Key: MUTFDNUEILLDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic chemical compound of significant interest in advanced pharmaceutical and chemical research. This molecule features a complex structure that incorporates both a piperidine ring and a pyridazine moiety, a scaffold often investigated for its potential biological activity in medicinal chemistry (see related structures on PubChem: ). The presence of the 1H-pyrrole group further enhances its utility as a versatile intermediate for the synthesis of more complex molecules (see related structures on PubChem: ). As a key building block, this compound is valuable for probing biological pathways and for the design and development of novel therapeutic agents. Its specific mechanism of action is an active area of scientific investigation, with researchers exploring its potential interactions with various enzymatic and receptor targets. Our product is supplied as a high-purity material to ensure consistency and reliability in your experimental results. This product is labeled "For Research Use Only" and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-13-6-7-15(18-17-13)22-14-5-4-10-20(11-14)16(21)12-19-8-2-3-9-19/h2-3,6-9,14H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTFDNUEILLDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data

Structural Analysis Tools

  • Crystallographic software (e.g., SHELXL, ORTEP-3) could elucidate the compound’s 3D conformation, particularly the puckering of the piperidine ring and pyridazine orientation .

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